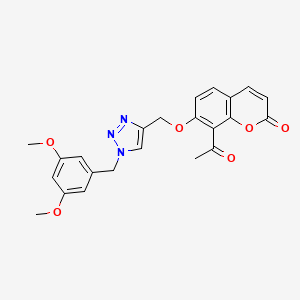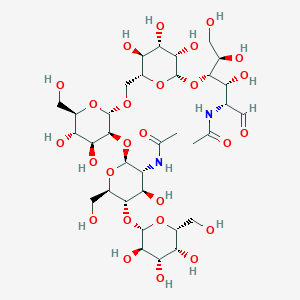
Alk5-IN-27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alk5-IN-27 is a potent inhibitor of the transforming growth factor-beta receptor type 1 kinase, also known as activin receptor-like kinase 5. This compound has shown significant potential in various scientific research applications, particularly in the fields of cancer, fibrosis, and immunotherapy. This compound is known for its high selectivity and potency, making it a valuable tool for studying the transforming growth factor-beta signaling pathway .
Preparation Methods
The synthesis of Alk5-IN-27 involves several steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing techniques to meet the demand for research and development purposes.
Chemical Reactions Analysis
Alk5-IN-27 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced analogs with different biological activities .
Scientific Research Applications
Alk5-IN-27 has a wide range of scientific research applications. In chemistry, it is used as a chemical probe to study the transforming growth factor-beta signaling pathway. In biology, it helps in understanding the role of transforming growth factor-beta in cellular processes such as proliferation, differentiation, and apoptosis. In medicine, this compound is being investigated for its potential therapeutic effects in cancer, fibrosis, and other diseases involving dysregulated transforming growth factor-beta signaling . Additionally, it has applications in industry for the development of new drugs and therapeutic agents targeting the transforming growth factor-beta pathway .
Mechanism of Action
Alk5-IN-27 exerts its effects by selectively inhibiting the transforming growth factor-beta receptor type 1 kinase. This inhibition prevents the phosphorylation and activation of downstream signaling molecules such as SMAD2 and SMAD3. By blocking this pathway, this compound can modulate various cellular processes and reduce the pathological effects associated with overactive transforming growth factor-beta signaling. The molecular targets and pathways involved include the transforming growth factor-beta receptor complex and the SMAD signaling cascade .
Comparison with Similar Compounds
Alk5-IN-27 is unique in its high selectivity and potency compared to other similar compounds. Some of the similar compounds include SB431542, Vactosertib, and Galunisertib. These compounds also target the transforming growth factor-beta receptor type 1 kinase but may differ in their selectivity, potency, and pharmacokinetic properties. For example, SB431542 is a well-known inhibitor but has lower selectivity compared to this compound. Vactosertib and Galunisertib are also potent inhibitors but may have different therapeutic profiles and applications .
Properties
Molecular Formula |
C25H28N8 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-N-(8-methylcinnolin-4-yl)-2-N-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C25H28N8/c1-18-5-3-8-21-22(16-27-31-24(18)21)29-23-9-10-26-25(30-23)28-20-7-4-6-19(15-20)17-33-13-11-32(2)12-14-33/h3-10,15-16H,11-14,17H2,1-2H3,(H2,26,28,29,30,31) |
InChI Key |
QECKUDVHPFTDIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3)NC4=CC=CC(=C4)CN5CCN(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)
![5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12394210.png)








